Ortho-Methyl Steric Effects on Reactivity
The presence of the 2-methyl group on the aniline ring introduces steric hindrance around the P=N bond relative to the unsubstituted N-(triphenylphosphoranylidene)aniline [1]. Solid-state structural studies on related iminophosphoranes indicate that ortho-substituents influence the P=N-C bond angle and can shield the nucleophilic nitrogen center [2].
| Evidence Dimension | Steric Hindrance and Nucleophile Accessibility |
|---|---|
| Target Compound Data | 2-Methyl substituent introduces ortho steric bulk |
| Comparator Or Baseline | N-(triphenylphosphoranylidene)aniline (CAS 2325-27-1) - Unsubstituted aniline ring |
| Quantified Difference | Qualitative observation of increased steric hindrance; precise kinetic data not available in public domain |
| Conditions | Crystal structure analysis and DFT calculations on analogous iminophosphoranes |
Why This Matters
Steric shielding can be exploited to control regioselectivity in aza-Wittig cyclizations, enabling synthesis of congested heterocycles where the unsubstituted analog would yield mixtures or alternative products.
- [1] Sielc Technologies. Separation of 2-Methyl-N-(triphenylphosphoranylidene)aniline on Newcrom R1 HPLC column. Sielc.com, 2018. View Source
- [2] Acta Crystallographica Section C. Synthesis and structures of substituted triphenyl(phenylimino)phosphoranes. Acta Crystallographica Section C, 1997. View Source
